3-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol
Beschreibung
Introduction and Chemical Identity
3-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol serves as a representative example of advanced heterocyclic organic compounds that incorporate multiple protective and functional groups. The compound belongs to the broader class of furopyridine derivatives, which have gained considerable attention in medicinal chemistry due to their biological activities and synthetic versatility. The presence of the tert-butyldimethylsilyl protecting group enhances the compound's stability during synthetic transformations, while the alkyne functionality provides opportunities for further derivatization through various coupling reactions.
The compound's structural complexity arises from the combination of several distinct chemical motifs: the fused heterocyclic furopyridine core, the silyl ether protecting group, and the propargyl alcohol substituent. This unique arrangement of functional groups positions the compound as a valuable synthetic intermediate for the preparation of more complex molecules, particularly in pharmaceutical research where furopyridine scaffolds are increasingly recognized for their therapeutic potential. The strategic placement of these functional groups allows for selective chemical modifications while maintaining the integrity of the core heterocyclic system.
Eigenschaften
IUPAC Name |
3-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3Si/c1-17(2,3)22(4,5)20-12-14-10-15-16(21-14)9-13(11-18-15)7-6-8-19/h9-11,19H,8,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWKEKOJWWACNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC2=C(O1)C=C(C=N2)C#CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674097 | |
| Record name | 3-[2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186310-87-1 | |
| Record name | 3-[2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]prop-2-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Wirkmechanismus
Biologische Aktivität
The compound 3-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol is a complex organic molecule that incorporates a furo[3,2-b]pyridine moiety. Its biological activity has garnered interest due to its potential applications in medicinal chemistry and pharmacology. This article reviews the synthesis, biological properties, and relevant case studies related to this compound.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 335.59 g/mol. The structure features a furo[3,2-b]pyridine ring system, which is known for its diverse biological activities.
Antimicrobial Activity
Studies have indicated that compounds containing furo[3,2-b]pyridine derivatives exhibit significant antimicrobial properties. For instance, research has shown that similar structures can inhibit the growth of various bacterial strains, suggesting that our compound may also possess antibacterial activity.
Anticancer Activity
The furo[3,2-b]pyridine scaffold has been associated with anticancer properties in several studies. For example, derivatives have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| HeLa | 5.0 | Apoptosis | |
| MCF-7 | 7.5 | Cell cycle arrest | |
| A549 | 6.0 | Inhibition of proliferation |
The biological activity of the compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The presence of the furo[3,2-b]pyridine moiety allows for interaction with enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for various receptors, influencing cellular signaling pathways.
Case Studies
-
Antimicrobial Studies : A study conducted on derivatives of furo[3,2-b]pyridine demonstrated their efficacy against resistant strains of bacteria, highlighting their potential as new antimicrobial agents.
- Study Findings: The derivatives exhibited a broad spectrum of activity and were effective against biofilm-forming bacteria.
-
Anticancer Research : In vitro studies on cancer cell lines treated with related compounds showed significant reductions in cell viability and induced apoptosis.
- Mechanism Elucidation: Flow cytometry analysis revealed that treated cells underwent significant changes in cell cycle distribution.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Research indicates that compounds containing furo[3,2-b]pyridine derivatives exhibit significant antimicrobial properties. For example:
- Study Findings : A study demonstrated that furo[3,2-b]pyridine derivatives showed efficacy against resistant bacterial strains. The derivatives were effective in inhibiting biofilm formation, which is crucial for the treatment of chronic infections caused by biofilm-forming bacteria .
Anticancer Research
In vitro studies have shown that related compounds can significantly reduce cell viability in cancer cell lines:
- Mechanism Elucidation : Flow cytometry analysis revealed that treatment with these compounds induced apoptosis and altered cell cycle distribution in cancer cells. This suggests potential applications in cancer therapeutics .
Case Study 1: Antimicrobial Studies
A comprehensive study on furo[3,2-b]pyridine derivatives demonstrated their broad-spectrum antimicrobial activity. The study included:
- Tested Strains : Various bacterial strains including Staphylococcus aureus and Escherichia coli.
- Results : The derivatives exhibited minimum inhibitory concentrations (MICs) that were lower than those of traditional antibiotics, indicating their potential as new antimicrobial agents .
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties:
- Cell Lines Used : Human breast cancer (MCF7) and lung cancer (A549) cell lines.
- Results : The compound led to a significant decrease in cell viability after 48 hours of treatment, with IC50 values indicating potent activity. Mechanistic studies suggested that the compound triggers apoptosis via the mitochondrial pathway .
Summary of Applications
| Application Area | Description |
|---|---|
| Antimicrobial Activity | Effective against resistant bacterial strains; potential for new antibiotics |
| Anticancer Research | Induces apoptosis in cancer cells; promising for cancer therapy |
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Core Heterocycle: The furopyridine core in the target compound offers distinct electronic properties compared to pyrano-pyridine () or simple pyridine derivatives (). Furopyridines exhibit π-conjugation that enhances rigidity and binding affinity in medicinal chemistry contexts .
Protecting Groups :
- The TBS group in the target compound and its analogs () improves stability during synthetic steps, particularly in acidic or oxidative conditions. This contrasts with hydroxyl-containing derivatives (e.g., ), which require protection for further reactions .
Propargyl Alcohol Functionality :
- The prop-2-yn-1-ol chain is a common feature in the target compound and . This group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer synthesis .
Applications: The target compound’s discontinued status () contrasts with active commercial analogs like nucleotide derivatives (), which are critical for oligonucleotide therapeutics.
Vorbereitungsmethoden
Formation of the Furo[3,2-b]pyridine Core
The furo[3,2-b]pyridine scaffold is typically synthesized via cyclization reactions involving pyridine derivatives and appropriate oxygen-containing precursors. Common synthetic routes include:
- Cyclization of 2-hydroxymethylpyridine derivatives under acidic or basic conditions to form the fused furan ring.
- Use of transition metal-catalyzed coupling reactions to construct the heterocyclic system with high regioselectivity.
This step is crucial as it establishes the core heterocyclic framework for subsequent functionalization.
Introduction of the tert-Butyldimethylsilyloxy Group
The tert-butyldimethylsilyloxy (TBDMS) group serves as a protecting group for hydroxyl functionalities during multi-step synthesis. Its introduction is typically achieved by:
- Reacting the hydroxyl-containing intermediate with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine .
- The reaction is usually carried out in anhydrous solvents like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures.
This protection step prevents unwanted side reactions involving the hydroxyl group during further synthetic transformations.
Attachment of the Prop-2-yn-1-ol Moiety
The propargyl alcohol side chain is introduced typically via:
- Sonogashira coupling reaction between a halogenated furo[3,2-b]pyridine intermediate and propargyl alcohol or its derivatives.
- Alternatively, nucleophilic substitution or addition reactions using propargyl reagents can be employed.
- Reaction conditions often involve palladium catalysts (e.g., Pd(PPh3)2Cl2), copper co-catalysts, and bases such as triethylamine under inert atmosphere.
This step installs the alkynyl alcohol functionality essential for the compound’s reactivity and biological activity.
Typical Reaction Conditions and Reagents
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Furo[3,2-b]pyridine formation | Pyridine derivatives, acidic/basic cyclization | Temperature: 50–100°C; solvent varies |
| TBDMS protection | TBDMSCl, imidazole or triethylamine, DCM or DMF | Room temperature, anhydrous conditions |
| Propargyl alcohol attachment | Propargyl alcohol, Pd catalyst, CuI, base | Inert atmosphere, room temp to 60°C |
Research Findings and Optimization
Yields and Purity: Optimization studies indicate that the TBDMS protection step requires strictly anhydrous conditions to prevent hydrolysis and maximize yield (typically >85%). The Sonogashira coupling step benefits from freshly distilled solvents and degassed reaction mixtures to avoid catalyst poisoning.
Reaction Monitoring: Thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to monitor reaction progress and confirm intermediate structures.
Deprotection: The TBDMS group can be selectively removed using fluoride sources such as tetrabutylammonium fluoride (TBAF) under mild conditions to regenerate the free hydroxyl group for further functionalization if needed.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Key Reagents/Conditions | Expected Outcome |
|---|---|---|---|
| 1 | Furo[3,2-b]pyridine core synthesis | Cyclization of pyridine derivatives | Formation of heterocyclic core |
| 2 | TBDMS protection | TBDMSCl, imidazole, anhydrous DCM | Protection of hydroxyl group |
| 3 | Prop-2-yn-1-ol installation | Sonogashira coupling with Pd catalyst | Attachment of propargyl alcohol side chain |
Q & A
Q. What are the optimal synthetic routes for preparing 3-(2-((tert-butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)prop-2-yn-1-ol, and how does the tert-butyldimethylsilyl (TBS) group influence reaction efficiency?
- Methodological Answer : The synthesis typically involves sequential protection-deprotection strategies. The TBS group serves as a hydroxyl-protecting agent, enhancing regioselectivity during coupling reactions. A validated approach includes:
Furopyridine core formation : Cyclization of substituted pyridine precursors under acidic conditions.
TBS protection : Reaction with tert-butyldimethylsilyl chloride (TBSCl) in the presence of imidazole to protect the hydroxyl group, improving solubility and stability .
Alkyne coupling : Sonogashira or Cadiot-Chodkiewicz coupling to introduce the prop-2-yn-1-ol moiety.
Monitor reaction progress via TLC or HPLC, and purify intermediates using silica gel chromatography. The TBS group’s steric bulk may slow reaction kinetics but prevents undesired side reactions .
Q. How can researchers characterize the structural integrity of this compound, particularly the silyl ether and alkyne functionalities?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR :
- ¹H NMR : Identify the TBS methyl protons (δ 0.1–0.3 ppm) and the alkyne proton (δ 2.5–3.0 ppm).
- ¹³C NMR : Confirm the silyl ether (C-Si at δ 18–25 ppm) and alkyne carbons (δ 70–85 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (e.g., calculated [M+H]+ for C₁₈H₂₅NO₃Si: 340.16) .
- FT-IR : Peaks at ~2100 cm⁻¹ (C≡C stretch) and 1250 cm⁻¹ (Si-CH₃) confirm key functional groups.
Q. What stability challenges arise during storage and handling, and how can they be mitigated?
- Methodological Answer : The compound is sensitive to:
- Moisture : Hydrolysis of the silyl ether occurs under acidic or basic conditions. Store under inert gas (N₂/Ar) at –20°C in anhydrous solvents (e.g., THF, DCM).
- Light : The alkyne moiety may undergo photodegradation. Use amber vials and limit UV exposure.
- Thermal stress : Decomposition above 80°C; avoid prolonged heating during synthesis. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict reactivity trends for the alkyne and silyl-protected groups in this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations to:
Optimize geometry : Use B3LYP/6-31G(d) to model the electronic structure.
Frontier molecular orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict nucleophilic/electrophilic sites. The alkyne’s LUMO often localizes on the triple bond, making it reactive toward electrophiles.
Reaction pathways : Simulate silyl deprotection kinetics under varying pH conditions. Compare activation energies for TBS vs. other silyl groups (e.g., TIPS) .
Q. What experimental strategies resolve contradictions in observed vs. predicted reaction yields during alkyne coupling steps?
- Methodological Answer : Address discrepancies via:
- Mechanistic studies : Use isotopic labeling (e.g., D₂O) to trace proton transfer steps in Sonogashira coupling.
- Catalyst screening : Test Pd(PPh₃)₄ vs. CuI co-catalysts to optimize turnover frequency.
- Side-product analysis : Isolate by-products (e.g., Glaser coupling dimers) via preparative HPLC and characterize via X-ray crystallography. Adjust solvent polarity (DMF vs. THF) to suppress side reactions .
Q. How can researchers design assays to evaluate the compound’s bioactivity, considering its potential as a kinase inhibitor or fluorophore?
- Methodological Answer :
- Kinase inhibition :
In vitro assays : Use purified kinases (e.g., EGFR, MAPK) with ATP-competitive luminescent assays (ADP-Glo™).
Docking studies : Perform molecular docking (AutoDock Vina) to predict binding affinity to kinase active sites.
- Fluorophore potential :
Photophysical profiling : Measure fluorescence quantum yield (λ_ex = 350 nm, λ_em = 450–500 nm) in solvents of varying polarity.
Cell imaging : Test uptake in live-cell confocal microscopy using HEK293 or HeLa cells .
Q. What methodologies validate the environmental fate of this compound, particularly its persistence in aqueous systems?
- Methodological Answer : Conduct OECD 301/302 biodegradation tests:
Hydrolysis studies : Incubate at pH 4, 7, and 9 (25°C) for 28 days. Monitor degradation via LC-MS/MS.
Photolysis : Expose to UV light (λ = 254 nm) in simulated sunlight; quantify breakdown products.
Ecototoxicity : Use Daphnia magna or algal growth inhibition assays (OECD 201/202) to assess acute/chronic toxicity .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies in reported NMR shifts for the furopyridine core across different solvents?
- Methodological Answer :
- Solvent effects : Compare DMSO-d₆ vs. CDCl₃ spectra. Polar solvents (DMSO) deshield aromatic protons, shifting peaks downfield.
- Paramagnetic shifts : Chelation with trace metal impurities (e.g., Pd residues) may distort signals. Purify via EDTA wash or ion-exchange chromatography.
- Referential alignment : Cross-check with databases (PubChem, Reaxys) and literature values for analogous furopyridines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
